molecular formula C18H26N4O2 B2493745 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2201871-53-4

4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2493745
CAS No.: 2201871-53-4
M. Wt: 330.432
InChI Key: AQROLXNWYXPADK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrimidine ring substituted with a 4,5-dimethyl group and a 5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl group. The presence of these functional groups makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of palladium catalysts and boronic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful selection of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidines or pyrroles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: It is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents and functional groups.

  • Pyrrole derivatives: These compounds contain the pyrrole ring and exhibit similar reactivity patterns.

Uniqueness: 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-12-13(2)19-11-20-17(12)21-7-15-9-22(10-16(15)8-21)18(23)14-3-5-24-6-4-14/h11,14-16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQROLXNWYXPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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